molecular formula C11H13N3O2 B13427690 2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one

2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one

Katalognummer: B13427690
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: GPSVCADHMBETOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with an aminoethyl side chain and a methylfuran substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Aminoethyl Side Chain: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group (e.g., halide) on the pyridazinone core is replaced by an aminoethyl group.

    Attachment of the Methylfuran Substituent: The methylfuran group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazine or tetrahydropyridazine derivatives.

    Substitution: The aminoethyl and methylfuran groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the methylfuran group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazine: Similar structure but lacks the carbonyl group in the pyridazinone core.

    2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-tetrahydropyridazine: Fully reduced pyridazine core.

    2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-pyridazine: Unsaturated pyridazine core.

Uniqueness

2-(2-Aminoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl and methylfuran groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

2-(2-aminoethyl)-6-(5-methylfuran-2-yl)pyridazin-3-one

InChI

InChI=1S/C11H13N3O2/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7,12H2,1H3

InChI-Schlüssel

GPSVCADHMBETOT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=NN(C(=O)C=C2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.